Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate is an organic compound with a complex structure that includes a hydroxyphenoxy group and a methylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the reaction of hydroquinone with ethyl 2-bromoisobutyrate in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation. The steps are as follows:
- The reaction mixture is stirred for 6 hours, then filtered and extracted with dichloromethane.
- The product is purified by column chromatography to obtain this compound with a yield of 86.7% .
Hydroquinone (8.25g, 0.075mol): and are added to a nitrogen-proof flask.
Xylene (80 mL): is added, and the mixture is heated to for 1 hour.
Ethyl 2-bromoisobutyrate (12.9g, 0.05mol): is added dropwise over 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate can be compared with similar compounds such as:
Ethyl 2-(4-hydroxyphenoxy)propionate: Similar structure but with a propionate ester instead of a butanoate ester.
Fenoxycarb: An insect growth regulator with a phenoxy group but different functional groups.
Quizalofop-p-ethyl: A herbicide with a phenoxy group and different ester functionality
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
471907-19-4 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
ITVWQYBFTAWMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.